molecular formula C7H6F2O B1354852 4,5-Difluoro-2-methylphenol CAS No. 704884-76-4

4,5-Difluoro-2-methylphenol

Cat. No. B1354852
CAS RN: 704884-76-4
M. Wt: 144.12 g/mol
InChI Key: IPSPOLUTNBCTIM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylphenol is an organic compound with the molecular formula C7H6F2O . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-methylphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The average mass is 144.119 Da and the monoisotopic mass is 144.038666 Da .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methylphenol has a molecular weight of 144.12 . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its Log Po/w values vary depending on the calculation method, ranging from 1.72 to 2.82 . It is soluble, with solubility values also varying depending on the calculation method .

Scientific Research Applications

Antioxidant and Biological Activities

A study by Mastelić et al. (2008) synthesized derivatives of thymol, carvacrol, and eugenol, including a compound structurally related to 4,5-Difluoro-2-methylphenol. These derivatives exhibited remarkable antioxidative properties and dose-dependent antiproliferative effects on human uterine carcinoma cells, potentially interesting for adjuvant experimental cancer treatments (Mastelić et al., 2008).

Biological Activity of Diflunisal Derivatives

Küçükgüzel et al. (2003) reported on the synthesis of diflunisal hydrazide-hydrazone derivatives, which include structures similar to 4,5-Difluoro-2-methylphenol. These compounds were tested for antimicrobial and anticonvulsant activities, displaying significant activity against various microorganisms and potential in the development of anticonvulsant drugs (Küçükgüzel et al., 2003).

Synthesis and Properties of Analogues

Braddock et al. (2022) conducted a study on the synthesis of 4,5-difluoro-halologues and their structural, spectroscopic, and computational analysis. This research contributes to understanding the chemical properties and potential applications of 4,5-Difluoro-2-methylphenol analogues (Braddock et al., 2022).

Ferrocene-Based Poly(azomethine)esters

Gul et al. (2013) synthesized biologically significant poly(azomethine)esters using a compound structurally related to 4,5-Difluoro-2-methylphenol. These polymers showed potential as antioxidants and cytotoxic agents, which can be explored further for pharmacological applications (Gul et al., 2013).

Cardioprotective and Endothelial Protective Activity

Research by Shchetinin et al. (2019) investigated the endothelial protective effects of 2,6-diisobornyl-4-methylphenol, a compound structurally related to 4,5-Difluoro-2-methylphenol. The study found that this compound exhibited significant protective properties against myocardial ischemia/reperfusion in rats, suggesting its potential in cardioprotective applications (Shchetinin et al., 2019).

Safety and Hazards

4,5-Difluoro-2-methylphenol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4,5-difluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPOLUTNBCTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478558
Record name 4,5-DIFLUORO-2-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methylphenol

CAS RN

704884-76-4
Record name 4,5-DIFLUORO-2-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-2-methylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

214 g of 4,5-difluoro-2-hydroxy-N,N-dimethylbenzylamine are initially charged in 700 ml of acetic acid in an autoclave, admixed with 50 g of palladium/activated carbon (5%) and heated with 70 bar of hydrogen to 100° C. for 26 hours. The autoclave is cooled and decompressed. The catalyst is filtered off and washed with acetic acid, and the filtrate is admixed with 3 000 ml of water. This aqueous solution is extracted three times with methyl tert-butyl ether. The combined organic phases are washed once with water and dried, and the solvent is distilled off under reduced pressure. The crude product is fractionally distilled under reduced pressure. The distillate can be further purified by crystallization. 98 g (58% of theory) of a colourless solid are obtained having a melting point of 68-70° C. and a boiling point of 78-80° C. at 13 mbar.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three

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